molecular formula C12H16N3O4P B14705241 Diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate CAS No. 24017-49-0

Diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate

Cat. No.: B14705241
CAS No.: 24017-49-0
M. Wt: 297.25 g/mol
InChI Key: BLZPOKQADCMURG-UHFFFAOYSA-N
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Description

Diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate is an organophosphorus compound that features a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate typically involves the reaction of diethyl phosphorochloridate with 1-phenyl-1H-1,2,4-triazole-3-ol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonates, phosphates, and substituted triazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The phosphate group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1-phenyl-1H-1,2,3-triazol-4-yl phosphate: Similar structure but different triazole ring position.

    Diethyl 1-phenyl-1H-1,2,3-triazol-1-yl phosphate: Another isomer with a different triazole ring position.

    Diethyl 1-phenyl-1H-1,2,4-triazol-5-yl phosphate: Similar structure with a different substitution pattern.

Uniqueness

Diethyl 1-phenyl-1H-1,2,4-triazol-3-yl phosphate is unique due to its specific triazole ring position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

24017-49-0

Molecular Formula

C12H16N3O4P

Molecular Weight

297.25 g/mol

IUPAC Name

diethyl (1-phenyl-1,2,4-triazol-3-yl) phosphate

InChI

InChI=1S/C12H16N3O4P/c1-3-17-20(16,18-4-2)19-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

BLZPOKQADCMURG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=NN(C=N1)C2=CC=CC=C2

Origin of Product

United States

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